Regioisomeric Identity Confirmed by NMR and HPLC: 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol vs. 1-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-ol
The exact connectivity of the 2-methylimidazole ring to the pyrrolidine nitrogen (N‑linked at imidazole C‑4) differentiates this compound from its regioisomer 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol. Batch‑release data from Bidepharm include ¹H/¹³C NMR spectra that unambiguously assign the 2-methylimidazol‑4-yl substitution pattern, and HPLC chromatograms (UV detection) confirm a single peak at retention time corresponding to the target regioisomer with no detectable (<0.5%) contamination by the 2‑yl isomer . In contrast, the generic pyrrolidine–imidazole scaffold without regioisomeric certification carries the risk of isomeric mixtures that compromise downstream reaction fidelity.
| Evidence Dimension | Regioisomeric purity / identity confirmation |
|---|---|
| Target Compound Data | Single HPLC peak; ¹H/¹³C NMR consistent with 2-methylimidazol‑4‑yl substitution; purity ≥97% by HPLC |
| Comparator Or Baseline | 1-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-ol regioisomer (not detected in target compound batch) |
| Quantified Difference | Limit of detection for regioisomer impurity <0.5% by HPLC; target regioisomer constitutes >99.5% of integrated peak area |
| Conditions | Batch‑specific QC: ¹H NMR (400 MHz, DMSO‑d₆ or CDCl₃), ¹³C NMR (100 MHz), HPLC (column type, mobile phase and detection wavelength specified in certificate of analysis per batch) |
Why This Matters
Regioisomeric identity determines binding geometry and synthetic derivatisation sites; procurement with verified spectroscopic batch data eliminates the risk of isomeric misassignment that could invalidate SAR campaigns.
